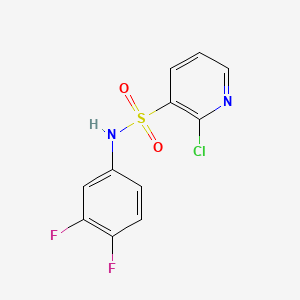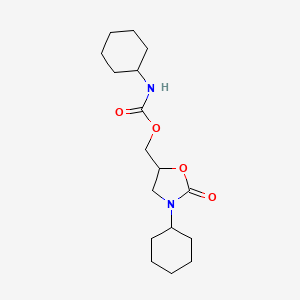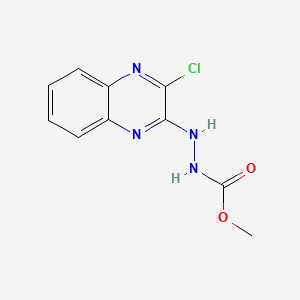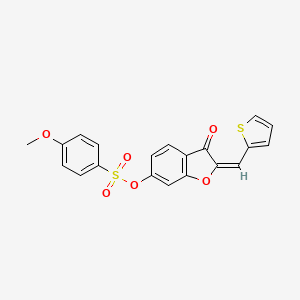![molecular formula C30H26N2O5 B13375947 ethyl {6-[6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate](/img/structure/B13375947.png)
ethyl {6-[6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {6-[6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {6-[6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazinone core, followed by the introduction of the pyridinyl and phenyl groups through a series of coupling reactions. The final step involves esterification to introduce the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl {6-[6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the electrophile or nucleophile used.
科学的研究の応用
Ethyl {6-[6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the interactions of aromatic compounds with biological macromolecules.
Medicine: The compound’s potential pharmacological properties are of interest for drug development. It may exhibit activity against certain diseases or conditions.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of ethyl {6-[6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate involves its interaction with molecular targets in biological systems. The compound’s aromatic rings and functional groups allow it to bind to specific proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Ethyl {6-[6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate can be compared with other similar compounds, such as:
Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenyl-3-cyclohexene-1-carboxylate: This compound has a similar structure but lacks the pyridinyl group, which may affect its reactivity and applications.
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-(4-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)pyrimidine-5-carboxylate: This compound includes a triazole and piperazine moiety, which can impart different biological activities.
The uniqueness of this compound lies in its combination of aromatic rings and functional groups, which provide a versatile platform for various chemical and biological applications.
特性
分子式 |
C30H26N2O5 |
|---|---|
分子量 |
494.5 g/mol |
IUPAC名 |
ethyl 2-[6-[6-(4-methoxyphenyl)-4-phenylpyridin-2-yl]-3-oxo-1,4-benzoxazin-4-yl]acetate |
InChI |
InChI=1S/C30H26N2O5/c1-3-36-30(34)18-32-27-17-22(11-14-28(27)37-19-29(32)33)26-16-23(20-7-5-4-6-8-20)15-25(31-26)21-9-12-24(35-2)13-10-21/h4-17H,3,18-19H2,1-2H3 |
InChIキー |
XKUHNACEDPGPAK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C(=O)COC2=C1C=C(C=C2)C3=CC(=CC(=N3)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-chlorobenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375864.png)
![6-[6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B13375866.png)
![Ethyl 2-[(ethoxycarbonyl)amino]-2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-3,3,3-trifluoropropanoate](/img/structure/B13375872.png)
![Methyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B13375875.png)



![1-[1-(4-chlorophenyl)-4-(4-methoxybenzoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B13375906.png)
![N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B13375910.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(5-methyl-3-isoxazolyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13375918.png)
![Methyl 3-(5-methyl-3-phenyl-4-isoxazolyl)-2-[(4-methyl-1-piperazinyl)methyl]acrylate](/img/structure/B13375923.png)
![1-Amino-6-(2,4-dichlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B13375924.png)
![3-(Methylsulfanyl)-5-[6-(methylsulfanyl)-2-pyridinyl]-1,2,4-triazine](/img/structure/B13375928.png)

